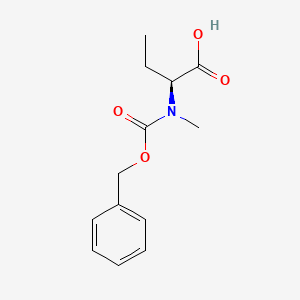
N-Cbz-(S)-2-(methylamino)butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-(S)-2-(Methylamino)buttersäure ist eine chirale Verbindung, die zur Klasse der N-geschützten Aminosäuren gehört. Die "Cbz"-Gruppe, auch bekannt als Benzyloxycarbonyl, ist eine gängige Schutzgruppe, die in der organischen Synthese verwendet wird, um die Aminogruppe während chemischer Reaktionen zu schützen. Die Verbindung ist aufgrund ihrer Anwendungen bei der Synthese von Peptiden und anderen biologisch aktiven Molekülen von Interesse.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-Cbz-(S)-2-(Methylamino)buttersäure beinhaltet typischerweise den Schutz der Aminogruppe von (S)-2-(Methylamino)buttersäure mit der Benzyloxycarbonylgruppe. Eine gängige Methode beinhaltet die Reaktion von (S)-2-(Methylamino)buttersäure mit Benzylchlorformiat in Gegenwart einer Base wie Natriumhydrogencarbonat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für N-Cbz-(S)-2-(Methylamino)buttersäure können ähnliche Synthesewege beinhalten, sind aber für die großtechnische Produktion optimiert. Dies umfasst die Verwendung von Durchflussreaktoren und automatisierten Systemen, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Reaktionsbedingungen werden sorgfältig gesteuert, um die Effizienz zu maximieren und Abfälle zu minimieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Cbz-(S)-2-(Methylamino)buttersäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann zu den entsprechenden Oxoverbindungen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Cbz-Schutzgruppe entfernen und die freie Aminosäure ergeben.
Substitution: Die Cbz-Gruppe kann durch andere Schutzgruppen oder funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Die Entschützung der Cbz-Gruppe kann durch Hydrierung mit Palladium auf Aktivkohle oder durch Verwendung starker Säuren wie Trifluoressigsäure erreicht werden.
Substitution: Substitutionsreaktionen beinhalten oft Nukleophile wie Amine oder Alkohole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Oxidierte Derivate der ursprünglichen Verbindung.
Reduktion: Die freie (S)-2-(Methylamino)buttersäure.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-Cbz-(S)-2-(Methylamino)buttersäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Zwischenprodukt bei der Synthese von Peptiden und anderen komplexen Molekülen verwendet.
Biologie: Untersucht wegen seiner potenziellen Rolle bei der Enzyminhibition und Proteinmodifikation.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen, einschließlich als Baustein für die Medikamentenentwicklung.
Industrie: Verwendet bei der Herstellung von Pharmazeutika und Feinchemikalien.
Wirkmechanismus
Der Wirkungsmechanismus von N-Cbz-(S)-2-(Methylamino)buttersäure beinhaltet seine Rolle als geschützte Aminosäure. Die Cbz-Gruppe schützt die Aminogruppe während chemischer Reaktionen und verhindert unerwünschte Nebenreaktionen. Nach der Entschützung kann die freie Aminosäure an verschiedenen biochemischen Prozessen teilnehmen, einschließlich der Enzymkatalyse und Proteinsynthese.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-Cbz-γ-Amino-n-buttersäure
- N-Cbz-geschütztes L-Ornithinol
- N-Cbz-geschütztes L-Lysinol
Vergleich
N-Cbz-(S)-2-(Methylamino)buttersäure ist aufgrund ihres spezifischen chiralen Zentrums und des Vorhandenseins einer Methylaminogruppe einzigartig. Dies unterscheidet es von anderen N-Cbz-geschützten Aminosäuren, die unterschiedliche Seitenketten und Stereochemie aufweisen können. Die spezifische Struktur von N-Cbz-(S)-2-(Methylamino)buttersäure macht es besonders nützlich bei der Synthese bestimmter Peptide und biologisch aktiver Moleküle.
Eigenschaften
Molekularformel |
C13H17NO4 |
|---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]butanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-3-11(12(15)16)14(2)13(17)18-9-10-7-5-4-6-8-10/h4-8,11H,3,9H2,1-2H3,(H,15,16)/t11-/m0/s1 |
InChI-Schlüssel |
RBBWNFMGMZSNSC-NSHDSACASA-N |
Isomerische SMILES |
CC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12506076.png)
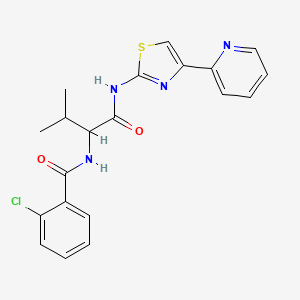
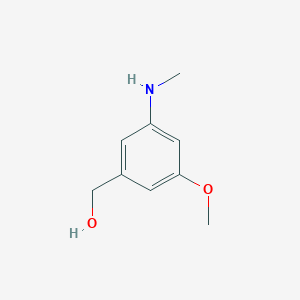
![(2R)-4-(benzylcarbamoyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12506086.png)
![1-[1-(Benzenesulfonyl)pyrrolo[2,3-c]pyridin-3-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B12506094.png)
![4-Methylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12506101.png)
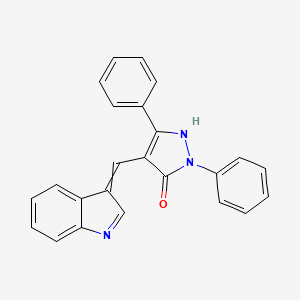
![Tert-butyl 3-{imidazo[4,5-b]pyridin-3-yl}pyrrolidine-1-carboxylate](/img/structure/B12506107.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506114.png)
![(E)-3-[4-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12506119.png)
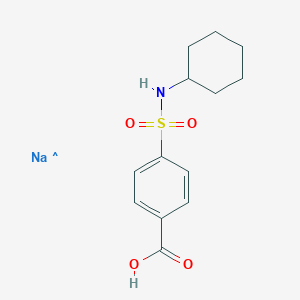

![[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 4-chlorobenzoate](/img/structure/B12506138.png)
![(S)-4-[(3-Hydroxy-1-pyrrolidinyl)methyl]phenylboronic Acid Pinacol Ester](/img/structure/B12506150.png)
